![molecular formula C18H15N5O3 B2840528 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide CAS No. 953851-15-5](/img/structure/B2840528.png)
2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide is a complex organic compound that features a tetrazole ring and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 2-methylphenyl hydrazine with sodium azide under acidic conditions to form the tetrazole ring.
Synthesis of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of appropriate phenolic precursors with acetic anhydride.
Coupling Reaction: The final step involves coupling the tetrazole and benzofuran intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles attached to the tetrazole ring.
Scientific Research Applications
2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize carboxylates. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
- 2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide
Uniqueness
The uniqueness of 2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for the development of targeted therapies and specialized materials.
Properties
IUPAC Name |
2-[5-(2-methylphenyl)tetrazol-2-yl]-N-(3-oxo-1H-2-benzofuran-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-11-4-2-3-5-14(11)17-20-22-23(21-17)9-16(24)19-13-7-6-12-10-26-18(25)15(12)8-13/h2-8H,9-10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNZFPWYNPMSLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3=CC4=C(COC4=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/new.no-structure.jpg)
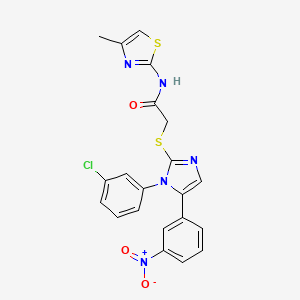
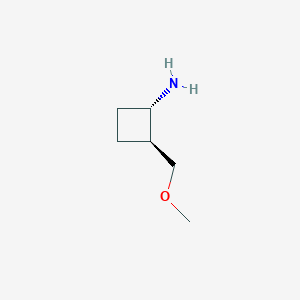

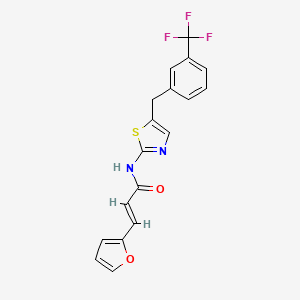
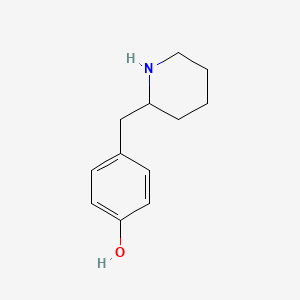
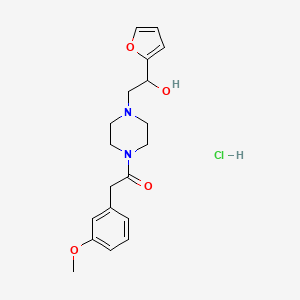
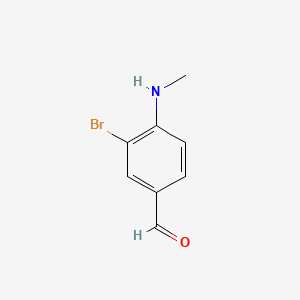
![1-[(4-bromobenzyl)oxy]-6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2840456.png)
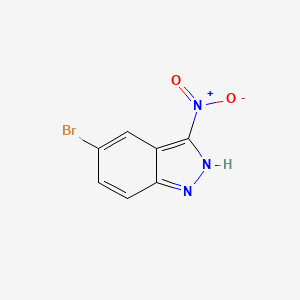

![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B2840464.png)
![3-benzyl-N-(5-chloro-2-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2840465.png)

